
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate (SNAP) is a water-soluble and colorless organic compound with a molecular formula of C10H13NaO3S. It is a member of the naphthalenesulfonates family and is widely used as a surfactant in various industries, such as detergents, cosmetics, and pharmaceuticals. It is also used as a reagent in organic synthesis and in the synthesis of various materials. In addition, SNAP is used to study the properties of various materials and to investigate the mechanism of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1,3-Dihydroxynaphthalene
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a key intermediate in the synthesis of 1,3-dihydroxynaphthalene, a compound with several applications, including the production of dyes and pigments. The synthesis of 1,3-dihydroxynaphthalene can be achieved through various methods, such as alkaline fusion of sodium 3-hydroxy-1-naphthalene sulfonate and photocatalytic oxidation in aqueous nano-TiO2 suspension, offering eco-friendly alternatives due to simpler processes and reduced environmental impact (Zhang You-lan, 2005).
Wastewater Treatment
Research on the treatment of industrial wastewater has highlighted the use of this compound derivatives for the removal of non-biodegradable surfactants. Techniques such as combined electron-beam and biological purification have been employed to transform these surfactants into biodegradable products, demonstrating the compound's role in enhancing the environmental sustainability of industrial processes (A. K. Pikaev et al., 1997).
Air Quality and Environmental Health
The study of naphthalene sources and exposures relevant to both indoor and outdoor air quality has led to a better understanding of the environmental and health impacts of its derivatives. With this compound being a derivative of naphthalene, this research contributes to assessing and mitigating the risks associated with exposure to naphthalene compounds, thereby informing regulations and safety guidelines (C. Jia & S. Batterman, 2010).
Energy Storage Applications
In the field of energy storage, sodium-based anodes for sodium-metal batteries (SMBs) have been explored, with this compound potentially playing a role in the development of sodium sulfur and sodium selenium batteries. These batteries are considered emerging energy storage systems due to their high energy density and cost-effectiveness, contributing to advancements in renewable energy technologies (Byeongyong Lee et al., 2019).
Safety and Hazards
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is classified under GHS07 . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOPFPPLFWZKJN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635463 |
Source


|
| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104484-71-1 |
Source


|
| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


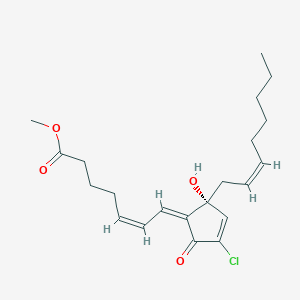


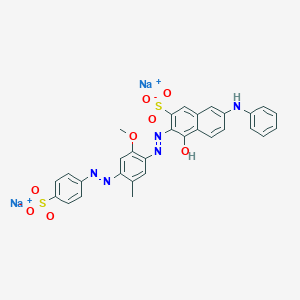

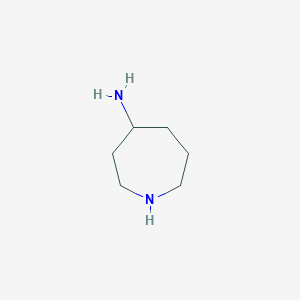
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
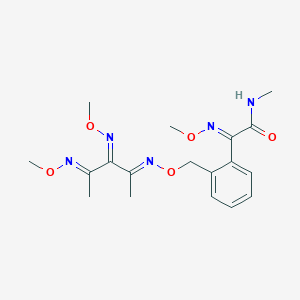
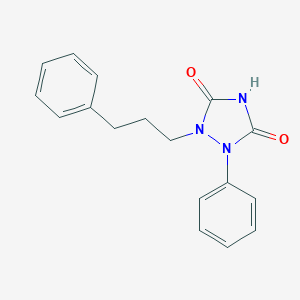
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)

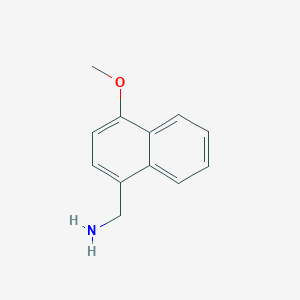
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)